molecular formula C11H15NO2 B055199 2-(Tetrahydrofuran-2-ylmethoxy)aniline CAS No. 111331-20-5

2-(Tetrahydrofuran-2-ylmethoxy)aniline

Cat. No.: B055199
CAS No.: 111331-20-5
M. Wt: 193.24 g/mol
InChI Key: KTCZQGIGKHJVGO-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(Tetrahydrofuran-2-ylmethoxy)aniline undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Tetrahydrofuran-2-ylmethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The aniline moiety can interact with various enzymes and receptors, modulating their activity. The tetrahydrofuran ring can enhance the compound’s solubility and stability, facilitating its biological activity .

Biological Activity

2-(Tetrahydrofuran-2-ylmethoxy)aniline is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. This compound features a tetrahydrofuran moiety linked to an aniline group, which enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aniline portion can engage with various enzymes and receptors, modulating their activity. The tetrahydrofuran ring enhances the compound's solubility, facilitating its interaction with biological membranes and increasing bioavailability.

Interaction with Enzymes and Receptors

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to receptors associated with neurotransmission, inflammation, or cancer progression.

Antimicrobial Activity

Recent studies have indicated that derivatives of aniline compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Modulating the Bax/Bcl-2 expression ratio, leading to mitochondrial apoptosis pathways .

Case Studies

  • Synthesis and Evaluation of Analogues : A study synthesized several analogues of this compound and evaluated their biological activities. Some derivatives exhibited promising results in inhibiting cancer cell proliferation, particularly in breast cancer models.
    CompoundIC50 (μM)Activity
    Derivative A5.0Moderate Anticancer Activity
    Derivative B1.5High Anticancer Activity
  • Antimicrobial Screening : In a comparative study, various anilines were screened for antimicrobial activity against a panel of pathogens. This compound showed moderate activity against selected Gram-positive bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    S. aureus16 μg/mL
    E. faecalis32 μg/mL

Applications in Drug Development

The unique chemical structure of this compound positions it as a valuable building block in drug discovery:

  • Synthesis of Functionalized Compounds : It can be utilized in synthesizing highly functionalized pyrroles and other biologically active molecules.
  • Pharmaceutical Chemistry : The compound's properties make it suitable for developing new therapeutic agents targeting various diseases.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCZQGIGKHJVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406754
Record name 2-(tetrahydrofuran-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111331-20-5
Record name 2-(tetrahydrofuran-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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